molecular formula C7H13NO3 B12874018 (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one

(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one

Cat. No.: B12874018
M. Wt: 159.18 g/mol
InChI Key: HYTCCMHDMLCZKU-NTSWFWBYSA-N
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Description

(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is a chiral compound with significant interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides moderate yields and excellent enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective catalysis processes. These processes are designed to maximize yield and purity while maintaining the desired stereochemistry. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, and it is believed to affect various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(3S,4R)-4-hydroxy-3-(2-methylpropyl)-1,2-oxazolidin-5-one

InChI

InChI=1S/C7H13NO3/c1-4(2)3-5-6(9)7(10)11-8-5/h4-6,8-9H,3H2,1-2H3/t5-,6+/m0/s1

InChI Key

HYTCCMHDMLCZKU-NTSWFWBYSA-N

Isomeric SMILES

CC(C)C[C@H]1[C@H](C(=O)ON1)O

Canonical SMILES

CC(C)CC1C(C(=O)ON1)O

Origin of Product

United States

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